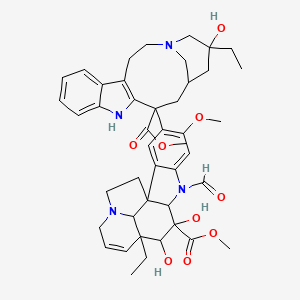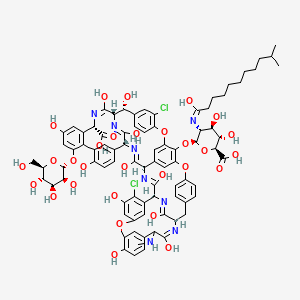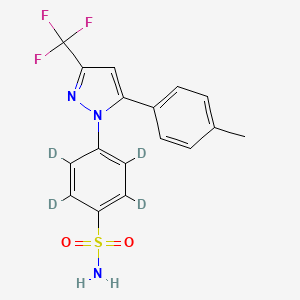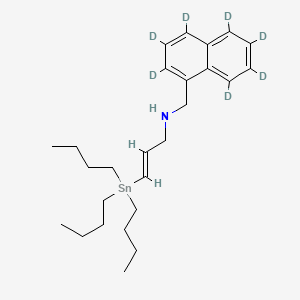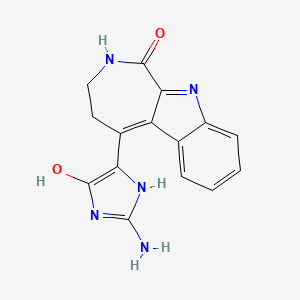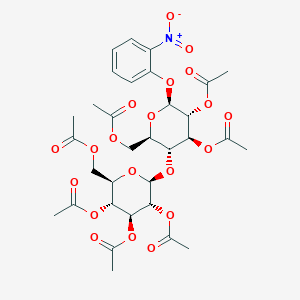
2-硝基苯基 β-D-纤维二糖七乙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Nitrophenyl beta-d-cellobioside heptaacetate is a chemical compound with the molecular formula C28H33NO19. It is a derivative of cellobiose, a disaccharide consisting of two glucose molecules linked by a β(1→4) bond. The compound is characterized by the presence of a nitrophenyl group and seven acetate groups, which makes it a heptaacetate derivative. This compound is often used in biochemical research, particularly in the study of enzymatic hydrolysis.
科学研究应用
2-Nitrophenyl beta-d-cellobioside heptaacetate has several applications in scientific research:
Chemistry: Used as a substrate in the study of enzymatic hydrolysis and kinetics.
Biology: Employed in assays to measure the activity of beta-glucosidase enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to release active compounds upon enzymatic hydrolysis.
作用机制
Target of Action
The primary target of 2-Nitrophenyl beta-d-cellobioside heptaacetate are glycosidic enzymes . These enzymes play a crucial role in the metabolism of carbohydrates, which are essential for energy production and various biological functions.
Mode of Action
2-Nitrophenyl beta-d-cellobioside heptaacetate acts as a potent chemical probe . It interacts with its target enzymes, potentially altering their activity. This interaction can lead to changes in the metabolic processes involving carbohydrates .
Biochemical Pathways
The compound is involved in the investigation of the intricate intricacies involved in drug metabolism and enzymatic reactions . The exact biochemical pathways affected by this compound and their downstream effects are still under investigation.
Pharmacokinetics
As a chemical probe, it is likely to have been designed for optimal bioavailability to ensure effective interaction with its target enzymes .
Result of Action
The action of 2-Nitrophenyl beta-d-cellobioside heptaacetate on glycosidic enzymes can lead to changes in carbohydrate metabolism. This can have various molecular and cellular effects, potentially influencing the progress towards therapeutic interventions for an array of ailments .
Action Environment
The action, efficacy, and stability of 2-Nitrophenyl beta-d-cellobioside heptaacetate can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrophenyl beta-d-cellobioside heptaacetate typically involves the acetylation of 2-nitrophenyl beta-d-cellobioside. The process begins with the preparation of 2-nitrophenyl beta-d-cellobioside, which is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation, resulting in the formation of the heptaacetate derivative .
Industrial Production Methods
Industrial production of 2-Nitrophenyl beta-d-cellobioside heptaacetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反应分析
Types of Reactions
2-Nitrophenyl beta-d-cellobioside heptaacetate undergoes several types of chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis of the compound releases 2-nitrophenol, which can be detected via absorbance at 400 nm.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the acetate groups under basic conditions.
Major Products Formed
Hydrolysis: 2-Nitrophenol and cellobiose.
Reduction: 2-Aminophenyl beta-d-cellobioside heptaacetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
2-Nitrophenyl beta-d-cellobioside: Lacks the acetyl groups present in the heptaacetate derivative.
4-Nitrophenyl beta-d-cellobioside: Similar structure but with the nitro group in the para position.
2-Nitrophenyl beta-d-glucopyranoside: Contains only one glucose unit instead of two.
Uniqueness
2-Nitrophenyl beta-d-cellobioside heptaacetate is unique due to its heptaacetate structure, which provides increased stability and solubility compared to its non-acetylated counterparts. This makes it particularly useful in biochemical assays where stability and solubility are crucial .
属性
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-(2-nitrophenoxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO20/c1-14(34)43-12-23-25(45-16(3)36)27(46-17(4)37)30(49-20(7)40)32(52-23)53-26-24(13-44-15(2)35)51-31(29(48-19(6)39)28(26)47-18(5)38)50-22-11-9-8-10-21(22)33(41)42/h8-11,23-32H,12-13H2,1-7H3/t23-,24-,25-,26-,27+,28+,29-,30-,31-,32+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSYMFJBBGZUFS-MMXCIQNPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
757.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

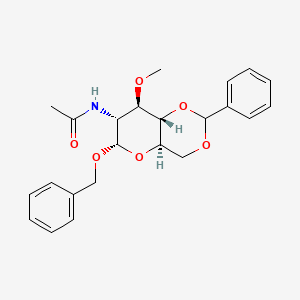
![(9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino) acetate](/img/structure/B1140412.png)
![[(3S,4R,5S,6R,8S,9R,10S,13R,14S,15S,17R)-17-[(2R)-5-[(2R,3R,4R,5S)-4-[(2S,3R,4S,5R)-4,5-dihydroxy-3-methoxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-3,4,6,8-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-15-yl] acetate](/img/structure/B1140413.png)
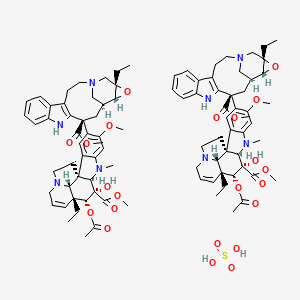
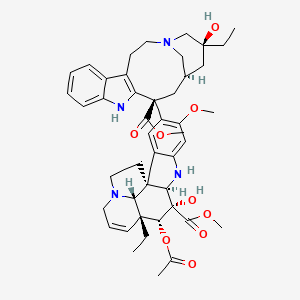
![tert-butyl N-[(4E)-6-oxohexa-1,4-dien-3-yl]carbamate](/img/structure/B1140418.png)


